molecular formula C28H27N3O2 B2752614 3-(1-(3,3-diphenylpropanoyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034517-21-8

3-(1-(3,3-diphenylpropanoyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No.: B2752614
CAS No.: 2034517-21-8
M. Wt: 437.543
InChI Key: RAJZAKFKPYUBDV-UHFFFAOYSA-N
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Description

3-(1-(3,3-diphenylpropanoyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazolinone core, a piperidine ring, and a diphenylpropanoyl group, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3,3-diphenylpropanoyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazolinone intermediate.

    Attachment of the Diphenylpropanoyl Group: The final step involves the acylation of the piperidine nitrogen with 3,3-diphenylpropanoic acid or its activated derivatives (e.g., acid chlorides or anhydrides) under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the diphenylpropanoyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination, usually in the presence of a catalyst such as iron(III) chloride.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Hydroxyl derivatives of the quinazolinone core.

    Substitution: Nitro or halogenated derivatives of the diphenylpropanoyl group.

Scientific Research Applications

3-(1-(3,3-diphenylpropanoyl)piperidin-3-yl)quinazolin-4(3H)-one has been investigated for various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and proteases.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1-(3,3-diphenylpropanoyl)piperidin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one and 6,7-dimethoxyquinazolin-4(3H)-one share the quinazolinone core but differ in their substituents.

    Piperidine Derivatives: Compounds such as 1-benzylpiperidin-4-ol and 4-(3-chlorophenyl)piperidine have similar piperidine rings but different functional groups.

    Diphenylpropanoyl Derivatives: Compounds like 3,3-diphenylpropanoic acid and its esters share the diphenylpropanoyl group but lack the quinazolinone and piperidine components.

Uniqueness

The uniqueness of 3-(1-(3,3-diphenylpropanoyl)piperidin-3-yl)quinazolin-4(3H)-one lies in its combined structural features, which confer distinct chemical and biological properties. The presence of the quinazolinone core, piperidine ring, and diphenylpropanoyl group in a single molecule allows for diverse interactions with biological targets and potential multifunctional therapeutic effects.

This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications

Properties

IUPAC Name

3-[1-(3,3-diphenylpropanoyl)piperidin-3-yl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O2/c32-27(18-25(21-10-3-1-4-11-21)22-12-5-2-6-13-22)30-17-9-14-23(19-30)31-20-29-26-16-8-7-15-24(26)28(31)33/h1-8,10-13,15-16,20,23,25H,9,14,17-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJZAKFKPYUBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)N4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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